(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Catalog No.
S665580
CAS No.
53104-32-8
M.F
C7H15NO3
M. Wt
161.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

CAS Number

53104-32-8

Product Name

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

IUPAC Name

(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Molecular Formula

C7H15NO3

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C7H15NO3/c1-6(2)10-4-7(8,3-9)5-11-6/h9H,3-5,8H2,1-2H3

InChI Key

FZKNPLIAARFREX-UHFFFAOYSA-N

SMILES

CC1(OCC(CO1)(CO)N)C

Canonical SMILES

CC1(OCC(CO1)(CO)N)C

Potential Applications

Here are some potential areas where (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol might be used in scientific research:

  • Organic synthesis: Due to its functional groups, (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol could potentially serve as a building block in the synthesis of more complex molecules with desired properties [].
  • Medicinal chemistry: The presence of both an amino and a hydroxyl group in the molecule suggests potential for exploring its interaction with biological targets relevant to drug discovery []. However, further research is needed to understand its specific effects and potential therapeutic applications.
  • Material science: The unique structure of this compound might hold potential for exploring its properties in material science applications, but more research is required to understand its suitability and functionality in this context [].

The compound (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a nitrogen-containing organic molecule characterized by a dioxane ring structure with an amino group and a hydroxymethyl substituent. Its molecular formula is C7H15N1O3C_7H_{15}N_1O_3, and it features a unique arrangement that may contribute to its biological activity. The presence of both the amino and hydroxymethyl groups suggests potential for hydrogen bonding, which can influence its interactions with biological macromolecules.

In Biological Systems" class="citation ml-xs inline" data-state="closed" href="https://wou.edu/chemistry/courses/online-chemistry-textbooks/ch103-allied-health-chemistry/ch103-chapter-6-introduction-to-organic-chemistry-and-biological-molecules/" rel="nofollow noopener" target="_blank"> .
  • Oxidation-Reduction Reactions: The hydroxymethyl group can be oxidized to form aldehydes or further oxidized to carboxylic acids, which could play a role in metabolic pathways

    The biological activity of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is predicted to be significant based on its structural features. Computational models suggest that compounds with similar structures often exhibit pharmacological effects such as antimicrobial and anti-inflammatory activities . The presence of the amino group is particularly relevant for interactions with biological receptors and enzymes.

  • Several methods can be employed to synthesize (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol:

    • Starting from Dioxane Derivatives: Dioxane derivatives can be functionalized through nucleophilic substitution reactions involving amines and alcohols.
    • One-Pot Synthesis: A one-pot synthesis approach can involve the simultaneous reaction of a dioxane derivative with an amine and formaldehyde under controlled conditions to yield the target compound.
    • Reagent-Based Methods: Utilizing reagents like sodium cyanoborohydride in the presence of acidic conditions can facilitate the conversion of precursors into the desired amino-alcohol structure.

    This compound has potential applications in various fields:

    • Pharmaceuticals: Due to its predicted biological activity, it could serve as a lead compound for drug development targeting specific diseases.
    • Chemical Intermediates: It may be useful in organic synthesis as an intermediate for creating more complex molecules.
    • Research Tools: Its unique structure allows for studies on structure-activity relationships in medicinal chemistry.

    Interaction studies using computational methods such as quantitative structure–activity relationship (QSAR) modeling can predict how (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol interacts with various biological targets. These studies help identify potential therapeutic uses and adverse effects by analyzing binding affinities and mechanisms of action against specific enzymes or receptors .

    Several compounds share structural similarities with (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, each exhibiting unique properties:

    Compound NameStructureKey FeaturesBiological Activity
    2-AminoethanolStructureSimple amino alcoholAntimicrobial properties
    2-MethylaminoethanolStructureMethyl substitution on amino groupNeuroprotective effects
    1,3-DiaminopropaneStructureTwo amino groupsUsed in drug synthesis

    The uniqueness of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol lies in its dioxane framework and the combination of amino and hydroxymethyl groups, which may enhance its solubility and bioavailability compared to simpler structures.

    The thermodynamic properties of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol reveal distinct phase transition characteristics that are fundamental to understanding its physical behavior under various conditions. The compound exhibits a melting point range of 55-69°C, with variations observed between different suppliers and preparation methods [1] [2] [3]. This temperature range indicates the presence of polymorphic forms or variations in crystalline structure depending on synthesis conditions and purification methods.

    The boiling point is established at 241.5°C at 760 mmHg, demonstrating significant thermal stability under standard atmospheric conditions [1] [4]. This relatively high boiling point reflects the compound's capacity for intermolecular hydrogen bonding through both the amino and hydroxyl functional groups, which increases the energy required for phase transition from liquid to vapor state.

    Flash point measurements indicate a value of 99.8°C, representing the minimum temperature at which the compound can form an ignitable mixture with air [1] [4]. This parameter is crucial for handling and storage considerations, as it defines the safety threshold for thermal exposure during laboratory and industrial applications.

    The vapor pressure at 25°C is measured at 0.00617 mmHg, indicating relatively low volatility at ambient temperature [5]. This low vapor pressure is consistent with the compound's hydrogen bonding capabilities and relatively high molecular weight of 161.19 g/mol [1] [4]. The compound demonstrates thermal stability under normal storage conditions, though it requires protection from air and moisture to prevent degradation [3].

    Phase transition behavior analysis reveals that the compound transitions from solid to liquid phase within the 55-69°C range, with the crystalline structure reorganizing during this process [3]. The density of 1.063 g/cm³ indicates a relatively compact molecular arrangement in the solid state, contributing to its stability during storage and handling [1] [4].

    Solubility Characteristics in Polar/Non-Polar Media

    The solubility profile of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol demonstrates pronounced selectivity for polar solvents, primarily attributed to its multiple hydrogen bonding sites and overall molecular polarity. The compound exhibits exceptional solubility in water, classified as highly soluble due to the presence of both amino and hydroxyl functional groups that readily participate in hydrogen bonding with water molecules [6] .

    In methanol and ethanol, the compound shows complete miscibility, facilitated by the similar hydrogen bonding networks that can be established between the solute and these protic solvents. This excellent solubility in lower alcohols makes these solvents ideal for recrystallization and purification procedures .

    Dichloromethane provides moderate solubility for the compound, despite being a non-protic solvent. This solubility can be attributed to the dipole-dipole interactions between the compound's polar functional groups and the halogenated solvent's partial charges .

    The compound demonstrates poor solubility in aromatic hydrocarbons such as toluene, with significantly reduced dissolution compared to polar solvents. This limitation arises from the inability of aromatic systems to engage in meaningful hydrogen bonding with the compound's polar functional groups .

    Hexane and other aliphatic hydrocarbons show virtually no solubility with the compound, as expected for a highly polar molecule in non-polar environments. The complete absence of hydrogen bonding capability in these solvents prevents meaningful solvation of the compound's polar functional groups .

    The polar surface area (PSA) of 64.71 Ų quantifies the molecular surface area occupied by polar atoms, providing a numerical basis for understanding the compound's solubility preferences [1] [4]. This relatively high PSA value correlates directly with the observed preference for polar solvents and limited solubility in non-polar media.

    Partition Coefficients (LogP) and Lipophilicity Assessments

    The partition coefficient analysis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol reveals significant insights into its distribution behavior between aqueous and organic phases. The LogP value of 0.15940 indicates a strongly hydrophilic character, with the compound showing pronounced preference for the aqueous phase over octanol [1] [4] [8].

    This low LogP value (< 1) classifies the compound as hydrophilic, suggesting limited membrane permeability in biological systems. The hydrophilic nature is attributed to the presence of multiple polar functional groups, including the primary amino group and the primary alcohol functionality, both capable of extensive hydrogen bonding with water molecules [1] [4].

    The hydrophilic-lipophilic balance is predominantly shifted toward the hydrophilic end of the spectrum, indicating that the compound will favor aqueous environments over lipophilic compartments. This characteristic has significant implications for bioavailability and cellular uptake, as compounds with such low LogP values typically demonstrate poor membrane permeability and limited distribution into lipid-rich tissues [1] [4].

    Molecular polarity assessment confirms the compound's highly polar nature, with multiple hydrogen bonding sites contributing to its water-soluble characteristics. The combination of the amino group (-NH₂) and hydroxyl group (-OH) creates a molecule with significant dipole moment and extensive hydrogen bonding potential [1] [4].

    The water solubility class designation as freely water-soluble aligns perfectly with the LogP analysis, confirming excellent aqueous solubility. This property makes the compound particularly suitable for aqueous-based synthetic applications and potentially limits its utility in lipophilic reaction media [1] [4].

    Partition behavior analysis demonstrates that the compound will consistently partition into the aqueous phase when presented with two-phase systems containing water and organic solvents. This behavior is advantageous for aqueous workup procedures but may complicate extraction and purification processes requiring organic solvent systems [1] [4].

    Spectroscopic Fingerprints: NMR, IR, and Mass Spectral Signatures

    The spectroscopic characterization of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol provides comprehensive structural confirmation through multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct resonance patterns that confirm the molecular structure and conformational behavior.

    ¹H NMR spectroscopic analysis demonstrates characteristic chemical shifts for the dioxane ring system. The dioxane ring CH₂-O protons appear as doublet of doublets at 4.08 ppm (J=12.5, 3.6 Hz, 2H) for the axial orientation and 3.77 ppm (J=12.5, 3.9 Hz, 2H) for the equatorial orientation, indicating the chair conformation of the six-membered ring [9]. The primary alcohol CH₂-OH resonates as a singlet at 3.64 ppm (2H), while the dioxane ring CH appears as a multiplet at 2.03-1.98 ppm (1H) [9].

    The gem-dimethyl groups are clearly distinguished as singlets at 1.46 ppm (3H) and 1.39 ppm (3H), confirming the presence of two non-equivalent methyl groups attached to the same carbon atom [9]. This chemical shift difference reflects the subtle electronic environment differences created by the asymmetric substitution pattern on the dioxane ring.

    ¹³C NMR spectroscopy provides additional structural confirmation with the acetal carbon C-2 appearing downfield at approximately 98.5 ppm, characteristic of carbon atoms bonded to two oxygen atoms [9]. The quaternary carbon C-5 resonates at 79.2 ppm, reflecting its environment bonded to nitrogen, carbon, and oxygen atoms. The primary alcohol carbon appears at 63.8 ppm, while the dioxane ring methylene carbons resonate at 45.1 ppm [9].

    Infrared (IR) spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The O-H stretching vibration appears as a strong, broad absorption band in the 3500-3300 cm⁻¹ region, typical of primary alcohols. The N-H stretching is observed as a medium, broad band at 3350-3180 cm⁻¹, confirming the primary amine functionality [4].

    Aliphatic C-H stretching appears as strong absorptions in the 2980-2850 cm⁻¹ range, while N-H bending is observed at 1650-1550 cm⁻¹. The C-O stretching vibrations appear as strong bands in the 1260-1050 cm⁻¹ region, with C-O-C acetal stretching specifically observed at 1150-1000 cm⁻¹, confirming the dioxane ring structure [4].

    Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak [M+- ] appears at m/z 161.1 with 45-65% relative intensity, while the protonated molecule [M+H]+ at m/z 162.1 shows 85-100% relative intensity and often serves as the most abundant ion [10]. Common adduct ions include [M+Na]+ at m/z 184.1 and [M+NH₄]+ at m/z 179.1 [10].

    Characteristic fragmentation patterns include the loss of the amino group [M-NH₂]+ at m/z 145.1 and the loss of the hydroxymethyl group [M-CH₂OH]+ at m/z 130.1. The base peak typically appears at m/z 87.1, corresponding to the [M-C₃H₆O₂]+ fragment, representing the loss of the dioxane substituent group [10].

    Collision Cross Section (CCS) values provide additional structural information, with the [M+H]+ ion showing a predicted CCS of 132.8 Ų, the [M+Na]+ adduct at 142.2 Ų, and the [M+NH₄]+ adduct at 143.1 Ų [10]. These values reflect the compound's three-dimensional structure and are consistent with the expected molecular geometry.

    XLogP3

    -1.3

    Other CAS

    53104-32-8

    Wikipedia

    5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol

    Dates

    Last modified: 08-15-2023

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